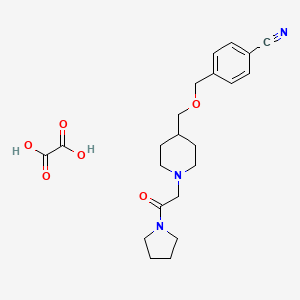
N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-1-methyl-1H-imidazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-1-methyl-1H-imidazole-4-sulfonamide is a useful research compound. Its molecular formula is C11H14ClN3O3S2 and its molecular weight is 335.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
High-Performance Liquid Chromatography in Analytical Chemistry
A study by Krause (1981) detailed the determination of a new anti-inflammatory substance related to the chemical family of N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-1-methyl-1H-imidazole-4-sulfonamide in plasma and urine using high-performance liquid chromatography. The research focused on comparing ultraviolet and electrochemical detection modes, emphasizing the oxidation mechanism within the molecule. This study contributes to analytical chemistry by providing a method for measuring plasma levels and urinary excretion of specific compounds after administration (Krause, 1981).
Antimalarial Applications
Research by DeGowin et al. (1966) investigated the effectiveness of diaphenylsulfone against chloroquine-resistant Plasmodium falciparum strains. The study highlighted the potential of sulfonamides in treating resistant malaria strains, showing blood schizontocidal activity against specific resistant strains. This sheds light on the therapeutic applications of sulfonamides in addressing challenges posed by drug-resistant malaria (DeGowin, Eppes, Carson, & Powell, 1966).
Immunology and Allergy Research
Meekins, Sullivan, and Gruchalla (1994) conducted immunochemical analysis to identify sulfamethoxazole-substituted human serum proteins, offering insights into drug allergy mechanisms. The study provides evidence of selective haptenation of serum proteins by sulfamethoxazole, contributing to the understanding of drug-induced hypersensitivity reactions (Meekins, Sullivan, & Gruchalla, 1994).
Antifungal Activity
A study on the antimycotic sertaconazole's therapeutic efficacy and safety in the treatment of Pityriasis versicolor by Nasarre et al. (1992) evaluated its effectiveness in a clinical trial. The research confirmed sertaconazole's high antifungal activity and safety, marking an advancement in topical therapy for fungal diseases (Nasarre, Umbert, Herrero, Roset, Márquez, Torres, & Ortiz, 1992).
Cardiovascular Research
Ruffmann, Mehmel, and Kübler (1981) investigated the positive inotropic substance AR-L 115 BS, observing improvements in left ventricular function in patients suspected of having coronary heart disease. This study contributes to cardiovascular research by demonstrating the potential use of certain sulfonamides in treating cardiac insufficiency (Ruffmann, Mehmel, & Kübler, 1981).
Propiedades
IUPAC Name |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-1-methylimidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O3S2/c1-15-6-11(13-7-15)20(16,17)14-5-8(18-2)9-3-4-10(12)19-9/h3-4,6-8,14H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNCLZOGIWBDUEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCC(C2=CC=C(S2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
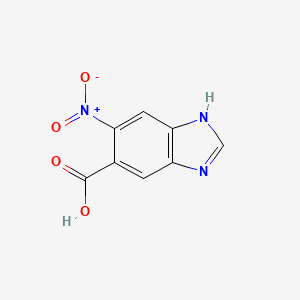
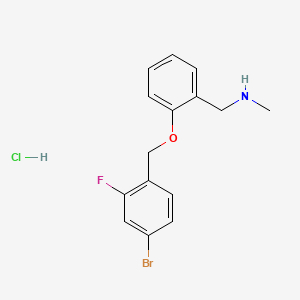
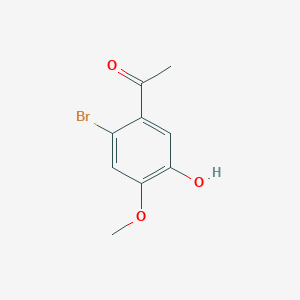
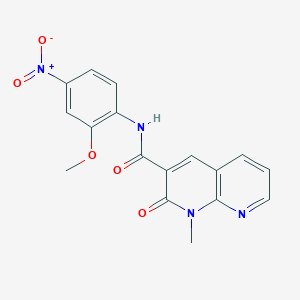
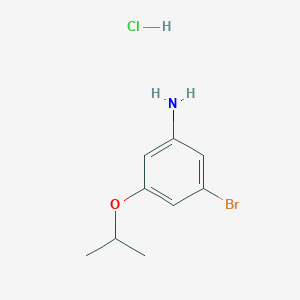
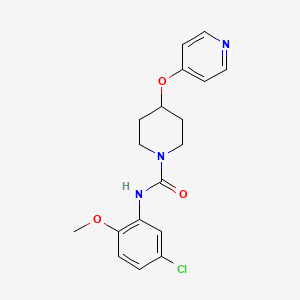

![2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2664696.png)
![3-(methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2664698.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2664699.png)
